molecular formula C9H8Cl4 B14627876 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene CAS No. 54624-23-6

5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene

Cat. No.: B14627876
CAS No.: 54624-23-6
M. Wt: 258.0 g/mol
InChI Key: DWOAQDIGGQNIPG-UHFFFAOYSA-N
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Description

5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is a synthetic organic compound characterized by its unique structure, which includes a butan-2-ylidene group attached to a tetrachlorocyclopenta-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene typically involves the reaction of tetrachlorocyclopentadiene with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the butan-2-ylidene group. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or thiol compounds in a polar solvent like ethanol.

Major Products Formed

Scientific Research Applications

5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    Butan-2-ylidene benzohydrazides: These compounds share the butan-2-ylidene group but differ in their core structure, which includes a benzohydrazide moiety.

    2-(Butan-2-ylidene)hydrazinecarboxamide: Similar in having the butan-2-ylidene group but with a hydrazinecarboxamide core.

    1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Contains the butan-2-ylidene group attached to a dinitrophenyl hydrazine core.

Uniqueness

5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is unique due to its tetrachlorocyclopenta-1,3-diene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butan-2-ylidene compounds and contributes to its specific applications and effects .

Properties

CAS No.

54624-23-6

Molecular Formula

C9H8Cl4

Molecular Weight

258.0 g/mol

IUPAC Name

5-butan-2-ylidene-1,2,3,4-tetrachlorocyclopenta-1,3-diene

InChI

InChI=1S/C9H8Cl4/c1-3-4(2)5-6(10)8(12)9(13)7(5)11/h3H2,1-2H3

InChI Key

DWOAQDIGGQNIPG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C

Origin of Product

United States

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